Cas no 1544673-68-8 (5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester)
5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester
- (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
- [4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
- AT16655
- 5-Aminomethyl-4-fluorophenylboronic acid, pinacol ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-4-fluorobenzylamine
- 4-fluoro-3-(4,4,5,5-tetramethy-[1,3,2]dioxaborolan-2-yl)-benzylamine
- 4-Fluoro-3-(4,4,5,5-tetramethyl
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- MDL: MFCD18730166
- Inchi: 1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-7H,8,16H2,1-4H3
- InChI Key: HKWBJTGBUPLUPW-UHFFFAOYSA-N
- SMILES: FC1=CC=C(CN)C=C1B1OC(C)(C)C(C)(C)O1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 295
- Topological Polar Surface Area: 44.5
5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A613875-25mg |
5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester |
1544673-68-8 | 25mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A613875-50mg |
5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester |
1544673-68-8 | 50mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A613875-100mg |
5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester |
1544673-68-8 | 100mg |
$ 87.00 | 2023-04-19 | ||
| TRC | A613875-250mg |
5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester |
1544673-68-8 | 250mg |
$ 98.00 | 2023-04-19 | ||
| Enamine | EN300-320243-0.05g |
1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
1544673-68-8 | 0.05g |
$216.0 | 2023-09-04 | ||
| Enamine | EN300-320243-0.1g |
1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
1544673-68-8 | 0.1g |
$226.0 | 2023-09-04 | ||
| Enamine | EN300-320243-0.25g |
1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
1544673-68-8 | 0.25g |
$235.0 | 2023-09-04 | ||
| Enamine | EN300-320243-0.5g |
1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
1544673-68-8 | 0.5g |
$246.0 | 2023-09-04 | ||
| Enamine | EN300-320243-1.0g |
[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
1544673-68-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-320243-2.5g |
1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
1544673-68-8 | 2.5g |
$503.0 | 2023-09-04 |
5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester Suppliers
5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester
5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester (CAS No. 1544673-68-8): A Versatile Boronic Acid Derivative for Advanced Applications
5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester (CAS No. 1544673-68-8) is a highly specialized boronic acid derivative that has gained significant attention in pharmaceutical research, material science, and organic synthesis. This compound belongs to the class of organoboron compounds, which are renowned for their unique reactivity and applications in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. The presence of both aminomethyl and fluorophenyl groups in its structure enhances its versatility, making it a valuable intermediate in drug discovery and development.
The pinacol ester moiety in 5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester provides stability to the boronic acid group, which is otherwise prone to hydrolysis. This feature is particularly advantageous in synthetic chemistry, where the compound can be used as a protected form of boronic acid. Researchers often inquire about the stability of boronic acid pinacol esters under various conditions, a topic that aligns with current trends in sustainable and efficient synthetic methodologies. The compound’s fluorine-substituted aromatic ring further contributes to its utility, as fluorine atoms are known to influence the pharmacokinetic properties of drug candidates.
In the context of drug discovery, 5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester is frequently explored as a building block for the synthesis of biologically active molecules. Its boronic acid functionality enables it to participate in key reactions, such as the formation of carbon-carbon bonds, which are pivotal in constructing complex molecular architectures. Recent studies have highlighted the growing demand for fluorinated boronic acid derivatives, driven by their potential in targeting diseases like cancer and infectious diseases. This aligns with the increasing interest in precision medicine and targeted therapies, which are hot topics in the pharmaceutical industry.
Another area where 5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester finds application is in the development of sensors and diagnostic tools. Boronic acids are known for their ability to bind diols and other biologically relevant molecules, making them useful in glucose sensing and other diagnostic applications. The compound’s fluorophenyl group can enhance its binding affinity and selectivity, which is a subject of ongoing research. Questions like "How do boronic acids interact with sugars?" or "What are the latest advancements in boronic acid-based sensors?" are commonly searched by scientists and engineers, reflecting the compound’s relevance in cutting-edge technologies.
From a commercial perspective, 5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester is available through specialized chemical suppliers, often in high purity grades suitable for research and development. The compound’s CAS No. 1544673-68-8 serves as a unique identifier, ensuring accurate sourcing and regulatory compliance. As the demand for custom synthetic intermediates grows, suppliers are increasingly focusing on providing detailed technical data, including NMR spectra, HPLC purity, and storage recommendations, to meet the needs of discerning customers.
In summary, 5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester (CAS No. 1544673-68-8) is a multifaceted compound with broad applications in pharmaceuticals, material science, and diagnostics. Its unique structural features, including the aminomethyl and fluorophenyl groups, coupled with the stability conferred by the pinacol ester, make it a valuable tool for researchers. As the scientific community continues to explore new frontiers in boron chemistry and fluorine chemistry, this compound is poised to play an even more significant role in advancing innovation across multiple disciplines.
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